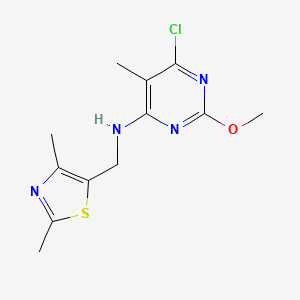
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with chloro, methoxy, and methyl groups, as well as a thiazole moiety.
Métodos De Preparación
The synthesis of 6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.
Substitution Reactions: The chloro, methoxy, and methyl groups are introduced through nucleophilic substitution reactions using reagents like sodium methoxide and methyl iodide.
Thiazole Ring Formation: The thiazole moiety is synthesized separately and then coupled with the pyrimidine core through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical assays to study enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease processes.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a PDE10A inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP . This inhibition leads to increased levels of these cyclic nucleotides, which can modulate various cellular processes and signaling pathways.
Comparación Con Compuestos Similares
6-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)-2-methoxy-5-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolopyrimidine PDE10A Inhibitors: These compounds share a similar mechanism of action but differ in their chemical structure, often leading to variations in potency and selectivity.
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities, including antimicrobial and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a highly selective PDE10A inhibitor, making it a valuable tool in both research and therapeutic applications.
Propiedades
Fórmula molecular |
C12H15ClN4OS |
|---|---|
Peso molecular |
298.79 g/mol |
Nombre IUPAC |
6-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-methoxy-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H15ClN4OS/c1-6-10(13)16-12(18-4)17-11(6)14-5-9-7(2)15-8(3)19-9/h5H2,1-4H3,(H,14,16,17) |
Clave InChI |
HGPRNKHCQARVAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1Cl)OC)NCC2=C(N=C(S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















